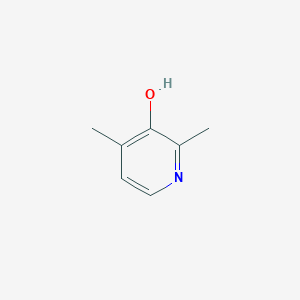

2,4-Dimethyl-3-hydroxypyridine

Description

BenchChem offers high-quality 2,4-Dimethyl-3-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-3-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-6(2)7(5)9/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLWXYGTOQALFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567511 | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27296-76-0 | |

| Record name | 3-Pyridinol, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027296760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINOL, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70YFU2M1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of 2,4-Dimethyl-3-hydroxypyridine?

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-3-hydroxypyridine

Executive Summary

2,4-Dimethyl-3-hydroxypyridine is a substituted pyridine derivative belonging to a class of heterocyclic compounds with significant and diverse applications in medicinal chemistry and drug development. The physicochemical properties of such molecules are paramount, as they directly govern solubility, absorption, distribution, metabolism, excretion (ADME), and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive analysis of the core physicochemical characteristics of 2,4-Dimethyl-3-hydroxypyridine, intended for researchers, scientists, and professionals in the field of drug development. By synthesizing theoretical principles with established analytical methodologies, this document serves as a foundational reference for the characterization and application of this compound. We will explore its molecular identity, tautomeric nature, acid-base properties, solubility, and spectroscopic profile, while also providing validated protocols for their experimental determination.

Introduction: The Hydroxypyridine Scaffold in Drug Discovery

The hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] These compounds exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects.[1][3] A notable example is Deferiprone (1,2-dimethyl-3-hydroxy-4(1H)-pyridone), an orally active iron chelator used in the treatment of thalassemia major.[1] The strategic placement of hydroxyl and methyl groups on the pyridine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and metal-chelating properties, making derivatives like 2,4-Dimethyl-3-hydroxypyridine compelling candidates for further investigation. A thorough understanding of its fundamental physicochemical properties is the critical first step in unlocking its therapeutic potential.

Molecular Identity

A precise definition of the molecule's basic characteristics is essential for all subsequent research and regulatory documentation.

| Property | Value | Source |

| Chemical Name | 2,4-Dimethyl-3-hydroxypyridine | - |

| CAS Number | 27296-76-0 | [4] |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [4] |

| Canonical SMILES | CC1=CC(=C(N=C1)C)O | - |

| InChI Key | UWHPUHBSJFPJTE-UHFFFAOYSA-N | - |

Core Physicochemical Properties

The interplay of a molecule's structural features dictates its physical and chemical behavior. For 2,4-Dimethyl-3-hydroxypyridine, the combination of an aromatic nitrogen heterocycle, a phenolic hydroxyl group, and alkyl substituents creates a unique profile.

Tautomerism: A Duality of Form and Function

A critical, yet often overlooked, property of hydroxypyridines is their existence in tautomeric forms. Specifically, 3-hydroxypyridines can exist in equilibrium between the neutral phenolic form and a zwitterionic pyridinium-oxide form.[2] This equilibrium is highly sensitive to the solvent environment; polar protic solvents like water can stabilize the charge-separated zwitterionic form through hydrogen bonding, while nonpolar solvents favor the neutral form.[5] This phenomenon has profound implications for receptor binding, membrane permeability, and solubility, as the two tautomers present different hydrogen bonding patterns, dipole moments, and surface properties.

Experimental workflow for determining pKa values.

Protocol: Assessment of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Add an excess amount of solid 2,4-Dimethyl-3-hydroxypyridine to a known volume of the desired aqueous medium (e.g., water, pH 7.4 buffer) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle or centrifuge/filter to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.

Stability and Degradation Considerations

Phenolic compounds can be susceptible to oxidative degradation. [6]Stability studies are crucial to define storage conditions and shelf-life. Forced degradation studies under various stress conditions (acidic/basic hydrolysis, oxidation, photolysis, heat) should be performed. The degradation products should be identified and characterized to understand the degradation pathways, which is critical for formulation development and ensuring patient safety.

Relevance in Drug Discovery: A Mechanistic Context

The physicochemical properties discussed directly inform a compound's potential as a drug candidate. For instance, pyridine derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. [3]A well-balanced pKa and solubility profile would be essential for a potential oral anti-inflammatory agent to be absorbed from the gut and reach its site of action.

Role of COX enzymes in inflammation, a potential target for pyridine derivatives.

Conclusion

2,4-Dimethyl-3-hydroxypyridine is a molecule with significant potential, rooted in the proven biological relevance of the hydroxypyridine scaffold. Its utility in research and drug development is, however, entirely dependent on a robust understanding of its physicochemical properties. Key characteristics such as its amphoteric nature, potential for tautomerism, and solubility profile must be experimentally determined and carefully considered. The protocols and theoretical background provided in this guide offer a comprehensive framework for the systematic characterization of this compound, enabling its effective and informed application in the pursuit of new therapeutic agents.

References

- ResearchGate. (n.d.). Scheme 1. 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine.

- Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.

-

PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.

- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

- Gasser, G., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 643.

- Sharma, A. K. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES.

- Piatkowska-Chabuda, E., et al. (2021).

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2,4-diamino-5-(4-hydroxy-3-methoxyphenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile–dimethylformamide–water (1/1/1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]

-

Research Square. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

- Google Patents. (n.d.). WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dihydroxypyridine. Retrieved from [Link]

- ResearchGate. (n.d.). Dimethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.

- ResearchGate. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

-

National Center for Biotechnology Information. (n.d.). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

-

WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]

-

YouTube. (2023, April 17). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved from [Link]

- Patents. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.

Sources

- 1. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dimethyl-3-hydroxypyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethyl-3-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A significant focus is placed on its synthetic pathways, drawing from established methodologies for related hydroxypyridine derivatives. Furthermore, this guide explores the promising biological activities and potential therapeutic applications of the broader class of hydroxypyridine and dimethylpyridine derivatives, particularly in the realms of neuroprotection and anti-inflammatory research, providing a framework for future investigation of 2,4-Dimethyl-3-hydroxypyridine in drug discovery and development.

Core Compound Identification

Chemical Identity: 2,4-Dimethyl-3-hydroxypyridine is a substituted pyridine derivative characterized by a hydroxyl group at the 3-position and methyl groups at the 2- and 4-positions of the pyridine ring.

Structural Representation:

Figure 1: Chemical structure of 2,4-Dimethyl-3-hydroxypyridine.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 27296-76-0 | [1][2] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Alternate Names | 5-Hydroxy-4,6-dimethylpyridine; 4,6-Dimethyl-5-hydroxypyridine | [1] |

Synthesis and Purification

Conceptual Synthesis Workflow:

Figure 2: A conceptual workflow for the synthesis of 2,4-Dimethyl-3-hydroxypyridine based on related methodologies.

Detailed Protocol Adaptation (Hypothetical):

The following protocol is a hypothetical adaptation based on the general principles described in the literature for the synthesis of related compounds.[3] Researchers should optimize these conditions for the specific synthesis of 2,4-Dimethyl-3-hydroxypyridine.

Step 1: Reaction of Oxazole with an Ethylenic Compound

-

In a reaction vessel, combine 4-methyl-5-alkoxyoxazole with a suitable dienophile, such as 2-butyne or a related C4-synthon.

-

The reaction can be carried out in a suitable solvent and may require heating to proceed.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Conversion to the Hydroxypyridine

-

Upon completion of the initial reaction, the resulting adduct is treated with an acid to facilitate cleavage and aromatization to the pyridine ring.[3]

-

The reaction mixture is then neutralized.

-

The crude product is extracted using an appropriate organic solvent.

Step 3: Purification

-

The extracted product can be purified using column chromatography on silica gel.

-

Further purification can be achieved by recrystallization from a suitable solvent system to yield pure 2,4-Dimethyl-3-hydroxypyridine.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 2,4-Dimethyl-3-hydroxypyridine are not extensively reported. However, based on the properties of structurally similar compounds like 2,6-dihydroxy-3,4-dimethylpyridine, the following can be inferred and should be experimentally verified.

| Property | Predicted/Inferred Value | Notes |

| Melting Point | Likely a solid at room temperature. The melting point of the related 2,6-dihydroxy-3,4-dimethylpyridine is reported to be in the range of 185-187 °C.[4] | Experimental determination is required. |

| Boiling Point | Expected to be relatively high due to the presence of the polar hydroxyl group. | Requires experimental verification. |

| Solubility | Likely to have some solubility in polar organic solvents and potentially limited solubility in water. | Experimental determination is necessary. |

| Appearance | Expected to be a crystalline solid. |

Applications in Drug Development and Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic ring system.[5][6] Hydroxypyridine derivatives, in particular, have garnered significant interest due to their diverse biological activities. While specific research on 2,4-Dimethyl-3-hydroxypyridine is limited, the broader classes of hydroxypyridines and dimethylpyridines have shown potential in several therapeutic areas.

Neuroprotective Effects

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective potential in experimental models of cerebral ischemia.[7] These compounds are believed to exert their effects through a multi-faceted mechanism that includes antioxidant properties and the modulation of signaling pathways involved in neuronal cell death.[7] The presence of methyl groups on the pyridine ring can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its ability to cross the blood-brain barrier and exert its effects in the central nervous system.

Potential Mechanism of Neuroprotection:

Figure 3: Hypothesized neuroprotective mechanism of 2,4-Dimethyl-3-hydroxypyridine based on the activities of related compounds.

Anti-inflammatory Properties

Inflammation is a key pathological feature of many diseases. Dihydropyridine derivatives have been shown to possess anti-inflammatory activity.[8][9] Studies on certain 1,4-dihydropyridine derivatives have demonstrated their ability to reduce the production of pro-inflammatory mediators and increase the secretion of anti-inflammatory cytokines.[8] The structural features of 2,4-Dimethyl-3-hydroxypyridine, including the pyridine core and the hydroxyl and methyl substituents, suggest that it may also exhibit anti-inflammatory effects, warranting further investigation.

Experimental Protocols

To facilitate further research on 2,4-Dimethyl-3-hydroxypyridine, the following are general experimental protocols that can be adapted to study its biological activities.

In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation Model)

This protocol is designed to assess the neuroprotective effects of a test compound against ischemic-like injury in a cell culture model.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Culture medium (e.g., DMEM/F12)

-

Glucose-free medium

-

2,4-Dimethyl-3-hydroxypyridine

-

Hypoxic chamber (e.g., 95% N₂, 5% CO₂)

-

Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

-

Culture neuronal cells to the desired confluency in a multi-well plate.

-

Prepare stock solutions of 2,4-Dimethyl-3-hydroxypyridine in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium.

-

Replace the culture medium with fresh medium containing the test compound or vehicle control and incubate for a predetermined pre-treatment time.

-

Induce oxygen-glucose deprivation (OGD) by replacing the medium with glucose-free medium and placing the cells in a hypoxic chamber for a duration sufficient to induce cell death in control wells.

-

Terminate OGD by returning the cells to normoxic conditions and replacing the glucose-free medium with regular culture medium (with or without the test compound).

-

After a specified recovery period (e.g., 24 hours), assess cell viability using a standard assay.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol is designed to evaluate the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Culture medium (e.g., DMEM)

-

Lipopolysaccharide (LPS)

-

2,4-Dimethyl-3-hydroxypyridine

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed macrophage cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of 2,4-Dimethyl-3-hydroxypyridine or vehicle control for a specified pre-treatment period.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the levels of pro-inflammatory cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

2,4-Dimethyl-3-hydroxypyridine is a pyridine derivative with a defined chemical structure and molecular weight. While specific experimental data on its synthesis and physicochemical properties are not abundant, established methods for related compounds provide a solid foundation for its preparation and characterization. The known biological activities of the broader class of hydroxypyridine and dimethylpyridine derivatives, particularly their neuroprotective and anti-inflammatory effects, highlight the potential of 2,4-Dimethyl-3-hydroxypyridine as a valuable lead compound in drug discovery. Future research should focus on developing a robust and scalable synthesis protocol, thoroughly characterizing its physicochemical properties, and conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such investigations will be crucial in determining its therapeutic potential for a range of diseases.

References

- Pfister, K., III, Harris, E., & Firestone, R. A. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S.

-

PubChem. (n.d.). 2,6-Dihydroxy-3,4-dimethylpyridine. Retrieved from [Link]

- Ling, Y., Hao, Z.-Y., Liang, D., Zhang, C.-L., Liu, Y.-F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.

- Facchin, B. M., Lubschinski, T. L., Moon, Y. J. K., de Oliveira, P. G. F., Beck, B. K., Buss, Z. da S., Pollo, L. A. E., Biavatti, M. W., Sandjo, L. P., & Dalmarco, E. M. (2024). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 38(1), 168–182.

- Bibik, E. Y., Zhidkova, E. M., & Pokrovskii, M. V. (2021). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica, 6(4), 136-144.

-

Organic Syntheses. (n.d.). PYRIDINE AND PYRIMIDINE DERIVATIVES FROM N-VINYL AND N-ARYL AMIDES: 2-PHENYL-4-(p-METHOXYPHENYL)QUINOLINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

- Sharma, A. K. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES.

-

Human Metabolome Database. (2021). Showing metabocard for 2,4-Dihydroxypyridine (HMDB0245452). Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE. Retrieved from [Link]

- U.S. Patent and Trademark Office. (n.d.). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

- Kozhemyakin, M. V., et al. (2014). Effects of 3-hydroxypyridine Derivatives and Succinic Acid on Endometrial Leukocyte Infiltration, Cytokinemia and Related Affective Symptoms During Exacerbation of the Chronic Inflammation of the Uterus and Adnexa. Bulletin of Experimental Biology and Medicine, 156(3), 347-352.

-

MDPI. (2022). Anti-Inflammatory Activity of Natural Products. Retrieved from [Link]

-

MDPI. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Retrieved from [Link]

-

MDPI. (2025). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. Retrieved from [Link]

-

PubMed. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Retrieved from [Link]

-

PubMed. (1992). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Retrieved from [Link]

-

Bulat Pharmaceutical. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]

-

Hovione. (n.d.). Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

-

ScienceDirect. (n.d.). Drug Discovery, Design, and Development. Retrieved from [Link]

-

PubMed Central. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

PubMed Central. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2,4-DIMETHYL-3-HYDROXYPYRIDINE | 27296-76-0 [amp.chemicalbook.com]

- 3. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

- 4. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. dovepress.com [dovepress.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]

A Spectroscopic Guide to 2,4-Dimethyl-3-hydroxypyridine: An In-depth Technical Overview for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dimethyl-3-hydroxypyridine (CAS 27296-76-0), a substituted pyridine derivative of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in publicly accessible databases, this document combines established spectroscopic principles, data from closely related analogs, and detailed experimental protocols to serve as a robust resource for researchers. The methodologies and interpretations presented herein are designed to guide scientists in the characterization and analysis of this compound and its derivatives.

Molecular Structure and Spectroscopic Implications

2,4-Dimethyl-3-hydroxypyridine, also known as 2,4-dimethyl-3-pyridinol, possesses a pyridine ring substituted with two methyl groups at positions 2 and 4, and a hydroxyl group at position 3. This substitution pattern significantly influences its electronic and vibrational properties, which are reflected in its spectroscopic signatures. The presence of the hydroxyl group introduces the possibility of tautomerism, although the pyridinol form is generally favored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,4-Dimethyl-3-hydroxypyridine, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopy: A Detailed Protocol and Predicted Spectrum

Experimental Protocol:

A standard ¹H NMR spectrum of 2,4-Dimethyl-3-hydroxypyridine can be acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. For compounds with limited solubility in CDCl₃, or to observe exchangeable protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum at room temperature. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data (in CDCl₃):

The predicted ¹H NMR spectrum of 2,4-Dimethyl-3-hydroxypyridine is based on the analysis of related substituted pyridines.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-5 | ~ 6.9 - 7.1 | Doublet | 1H | Coupled to H-6. |

| H-6 | ~ 8.0 - 8.2 | Doublet | 1H | Coupled to H-5. |

| 2-CH₃ | ~ 2.3 - 2.5 | Singlet | 3H | Methyl group at position 2. |

| 4-CH₃ | ~ 2.2 - 2.4 | Singlet | 3H | Methyl group at position 4. |

| 3-OH | Variable (e.g., 4.0 - 6.0) | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Causality Behind Experimental Choices: The choice of solvent is critical. CDCl₃ is a good first choice for its versatility. However, the hydroxyl proton may exhibit a broad signal or be difficult to observe. In such cases, DMSO-d₆ is advantageous as it forms stronger hydrogen bonds, resulting in a sharper and more downfield -OH signal.

¹³C NMR Spectroscopy: A Detailed Protocol and Predicted Spectrum

Experimental Protocol:

¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, with a broadband probe.

Step-by-Step Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (in CDCl₃):

The predicted chemical shifts are based on the analysis of substituted pyridines and the known effects of methyl and hydroxyl substituents on the pyridine ring.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 155 - 158 |

| C-3 | ~ 140 - 143 |

| C-4 | ~ 145 - 148 |

| C-5 | ~ 120 - 123 |

| C-6 | ~ 147 - 150 |

| 2-CH₃ | ~ 20 - 23 |

| 4-CH₃ | ~ 17 - 20 |

Expertise & Experience: The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the methyl groups and the hydroxyl group. The C-3, bearing the hydroxyl group, is expected to be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Medium-Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1550 | C=C and C=N stretching (pyridine ring) | Strong |

| 1470 - 1430 | C-H bending (methyl) | Medium |

| 1250 - 1180 | C-O stretch (phenol) | Strong |

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, a key intermolecular interaction for this molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated π-system of the pyridine ring.

Experimental Protocol:

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Data Acquisition: Record the spectrum over a range of approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption Maxima (in Ethanol):

Substituted pyridines typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions. For 2,4-Dimethyl-3-hydroxypyridine, the expected absorption maxima are:

-

λ_max1 ≈ 210-230 nm: This corresponds to a π → π* transition.

-

λ_max2 ≈ 270-290 nm: This is attributed to another π → π* transition, often with some n → π* character. The position of this band can be sensitive to the solvent polarity and pH due to the presence of the hydroxyl group and the basic nitrogen atom.

Authoritative Grounding: The electronic transitions in pyridine and its derivatives are well-documented. The introduction of electron-donating groups like methyl and hydroxyl typically causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Visualization of Key Concepts

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 2,4-Dimethyl-3-hydroxypyridine.

Tautomeric Landscape of 2,4-Dimethyl-3-hydroxypyridine: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, a fundamental concept in chemical isomerism, plays a pivotal role in the physicochemical and biological properties of heterocyclic compounds. This is particularly true for hydroxypyridines, a scaffold of significant interest in medicinal chemistry. This in-depth technical guide explores the core principles of tautomerism as they apply to 2,4-dimethyl-3-hydroxypyridine. While direct extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide provides a comprehensive analysis based on the well-established tautomeric behavior of the parent 3-hydroxypyridine ring system. We will dissect the potential tautomeric forms, the delicate equilibrium that governs their interconversion, and the profound influence of substituent effects and the microenvironment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the importance of understanding tautomeric landscapes in the rational design of novel therapeutics.

Introduction: The Dynamic Nature of 3-Hydroxypyridines

The 3-hydroxypyridine moiety is a privileged scaffold in drug discovery, valued for its structural resemblance to vitamin B6 and its capacity for diverse biological interactions.[1] Its derivatives have been explored for a range of therapeutic applications, including their use as antioxidants and their role in the synthesis of various pharmaceuticals and dyes.[1][2] A critical, yet often overlooked, aspect of 3-hydroxypyridine chemistry is its existence as a mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[3] This dynamic equilibrium is not merely an academic curiosity; the predominant tautomeric form of a drug molecule can dictate its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with a biological target.[4]

For the parent 3-hydroxypyridine, the tautomeric equilibrium primarily involves the phenolic 'enol' form and a zwitterionic 'keto' form.[5] Unlike 2- and 4-hydroxypyridines, where the pyridone tautomer often predominates, the 3-hydroxy isomer presents a more nuanced equilibrium that is highly sensitive to the surrounding environment.[6] The introduction of substituents, such as the methyl groups in 2,4-dimethyl-3-hydroxypyridine, adds another layer of complexity, influencing the electronic and steric landscape of the molecule and thereby shifting the tautomeric preference.

The Tautomeric Forms of 2,4-Dimethyl-3-hydroxypyridine

The tautomerism of 2,4-dimethyl-3-hydroxypyridine involves the migration of a proton between the oxygen and nitrogen atoms. This gives rise to two primary tautomeric forms in equilibrium:

-

The Enol Form (2,4-dimethylpyridin-3-ol): This is the neutral, phenolic form where the hydroxyl group is attached to the pyridine ring. This form retains the aromaticity of the pyridine ring.

-

The Zwitterionic Keto Form (1,2,4-trimethyl-3-oxopyridin-1-ium-3-olate or similar resonance structures): This form, also referred to as a pyridinium-3-olate, is a dipolar species with a formal positive charge on the nitrogen atom and a negative charge on the oxygen atom. While often depicted with a keto-like C=O bond, it is more accurately represented as a resonance-stabilized zwitterion. The presence of this zwitterionic form is a key characteristic of 3-hydroxypyridines.[7]

The equilibrium between these two forms is a dynamic process, and the relative populations of each tautomer are dictated by a variety of factors.

Caption: Tautomeric equilibrium in 2,4-dimethyl-3-hydroxypyridine.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the enol and zwitterionic forms of 2,4-dimethyl-3-hydroxypyridine is influenced by a combination of intrinsic structural features and extrinsic environmental factors.

Substituent Effects: The Role of the Methyl Groups

The presence of methyl groups at the 2- and 4-positions of the pyridine ring is expected to have a significant impact on the tautomeric equilibrium compared to the unsubstituted 3-hydroxypyridine.

-

Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. This electron-donating character can influence the relative stability of the tautomers.

-

Stabilization of the Enol Form: The electron-donating methyl groups can increase the electron density in the aromatic ring, which may slightly stabilize the neutral enol form.

-

Influence on the Zwitterionic Form: The effect on the zwitterionic form is more complex. The positive charge on the nitrogen atom in the zwitterion would be destabilized by the adjacent electron-donating methyl group at the 2-position. Conversely, the methyl group at the 4-position could have a more nuanced effect on the overall charge distribution.

-

-

Steric Effects: The methyl group at the 2-position, being ortho to the hydroxyl group, can introduce steric hindrance. This steric crowding could potentially disfavor the planar conformation of the enol form, although the effect is likely to be modest. More significantly, steric hindrance could influence the solvation shell around the molecule, which in turn affects the tautomeric equilibrium (see section 3.2).

Solvent Effects: The Microenvironment's Decisive Role

The polarity of the solvent is a critical determinant of the tautomeric equilibrium for hydroxypyridines.

-

Polar Solvents: Polar protic solvents, such as water and alcohols, are adept at solvating charged species. The zwitterionic form, with its separated positive and negative charges, is significantly stabilized by hydrogen bonding and dipole-dipole interactions with polar solvent molecules.[7] Therefore, in aqueous environments, which are of paramount importance for biological systems, the zwitterionic tautomer is expected to be a major, if not the predominant, species.

-

Nonpolar Solvents: In nonpolar or weakly polar solvents, the neutral enol form is generally favored. The energetic cost of solvating the charge-separated zwitterion in a nonpolar environment is high, thus shifting the equilibrium towards the less polar enol tautomer.

The interplay between the intrinsic substituent effects and the extrinsic solvent effects will ultimately determine the tautomeric landscape of 2,4-dimethyl-3-hydroxypyridine in a given environment.

Experimental and Computational Approaches to Studying Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the tautomeric equilibrium of 2,4-dimethyl-3-hydroxypyridine.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and zwitterionic forms. For instance, the chemical shift of the carbon atom bearing the oxygen (C3) would be expected to be significantly different in the enol (C-OH) versus the keto/zwitterionic (C=O) form. Variable temperature NMR studies can also provide insights into the dynamics of the tautomeric interconversion.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the enol and zwitterionic forms occur at different wavelengths. The aromatic enol form typically exhibits a π-π* transition at a shorter wavelength, while the more conjugated zwitterionic form often shows an absorption band at a longer wavelength. By monitoring the changes in the UV-Vis spectrum in different solvents, the position of the tautomeric equilibrium can be qualitatively and, in some cases, quantitatively assessed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The enol form will show a characteristic O-H stretching vibration, while the zwitterionic/keto form will exhibit a C=O stretching frequency.

Computational Chemistry

In the absence of extensive experimental data, computational methods are invaluable for predicting the relative stabilities of tautomers.

-

Density Functional Theory (DFT): DFT calculations can be used to optimize the geometries of the different tautomers and calculate their relative energies in the gas phase.

-

Solvation Models: To account for the profound influence of the solvent, implicit solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models (including a number of solvent molecules in the calculation) can be employed to predict the tautomeric equilibrium in different media. These models are crucial for obtaining results that are relevant to solution-phase and biological environments.

Synthesis of 3-Hydroxypyridine Derivatives: A Representative Protocol

Illustrative Protocol for the Synthesis of a 2-Methyl-3-hydroxypyridine Derivative:

-

Reaction Setup: A mixture of 4-methyl-5-ethoxyoxazole and a suitable dienophile (e.g., diethyl maleate) is prepared in a round-bottom flask.[8]

-

Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 50-60 °C) for a defined period (e.g., 2 hours).[8]

-

Work-up: After cooling, the reaction mixture is treated with an ethanolic solution of hydrochloric acid.

-

Isolation: The solvent is removed under reduced pressure, and the resulting residue containing the desired 2-methyl-3-hydroxypyridine derivative is purified, for example, by slurrying with a suitable solvent like ether and filtration.[8]

It is important to note that the specific dienophile and reaction conditions would need to be optimized for the synthesis of 2,4-dimethyl-3-hydroxypyridine.

Implications for Drug Development

A thorough understanding of the tautomeric behavior of 2,4-dimethyl-3-hydroxypyridine is critical for its successful development as a therapeutic agent.

-

Structure-Activity Relationship (SAR): The different tautomers will present distinct pharmacophores to a biological target. The enol form can act as a hydrogen bond donor through its hydroxyl group, while the zwitterionic form presents both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Elucidating the active tautomer is essential for guiding lead optimization.

-

Pharmacokinetics (ADME): The tautomeric equilibrium will influence key pharmacokinetic properties:

-

Solubility: The more polar zwitterionic form will likely have higher aqueous solubility than the enol form.

-

Lipophilicity (LogP/LogD): The neutral enol form will be more lipophilic and may exhibit better membrane permeability. The distribution coefficient (LogD), which is pH-dependent, will be influenced by the pKa of the molecule and its tautomeric equilibrium.

-

Metabolism: The different tautomers may be metabolized by different enzymatic pathways.

-

-

Formulation: The stability of the drug substance and its formulation can be affected by the tautomeric equilibrium. Changes in pH or the excipients used in a formulation could potentially shift the equilibrium and alter the drug's properties.

Conclusion

The tautomerism of 2,4-dimethyl-3-hydroxypyridine is a multifaceted phenomenon governed by a delicate interplay of electronic and steric substituent effects, as well as the polarity of the surrounding environment. While direct experimental data for this specific molecule is not extensively documented, a comprehensive understanding can be achieved by applying the well-established principles of 3-hydroxypyridine tautomerism. The equilibrium between the aromatic enol form and the zwitterionic keto form has profound implications for the molecule's biological activity and pharmacokinetic profile. For drug development professionals, a thorough investigation of this tautomeric landscape using a combination of spectroscopic and computational methods is not merely an academic exercise but a critical step in the rational design and successful development of novel therapeutics based on this promising scaffold.

References

-

Keto-enol tautomerism. In Wikipedia. Retrieved from [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. Retrieved from [Link]

- Al-Soufi, W., & Al-Bitar, Z. (2011). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Journal of the Sultan Qaboos University for Science, 16(1), 1-9.

-

Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Glory Chemical. Retrieved from [Link]

-

Synthesis of 2-dimethylaminomethyl-3-hydroxy-4-methylpyridine. PrepChem.com. Retrieved from [Link]

- Harris, E. E., & Firestone, R. A. (1966). U.S. Patent No. 3,227,724. Washington, DC: U.S.

-

3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. Dacheng Chemical. Retrieved from [Link]

- Ferreira, L. G., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1356955.

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. Retrieved from [Link]

-

(2r)-2,4-Dihydroxy-3,3-Dimethyl-N-{3-Oxo-3-[(Pyridin-3-Ylmethyl)amino]propyl}butanamide. PubChem. Retrieved from [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor. Retrieved from [Link]

-

Zwitterion. In Wikipedia. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Keto-enol_tautomerism [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Zwitterion - Wikipedia [en.wikipedia.org]

- 8. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

Introduction: Scaffolding Potential in an Unexplored Molecule

An In-depth Technical Guide to the Potential Biological Activity of 2,4-Dimethyl-3-hydroxypyridine

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 3-hydroxypyridine moiety is one such scaffold, forming the core of numerous compounds with significant therapeutic effects.[1] This guide focuses on a specific, yet sparsely researched, member of this family: 2,4-Dimethyl-3-hydroxypyridine (CAS: 27296-76-0; Alternate Names: 5-Hydroxy-4,6-dimethylpyridine).[2]

While direct experimental data on the biological activity of 2,4-Dimethyl-3-hydroxypyridine is limited in publicly accessible literature, its structural similarity to well-characterized analogs provides a strong foundation for predicting its potential pharmacological profile. This document serves as a technical guide for researchers, scientists, and drug development professionals, aiming to:

-

Synthesize the extensive research on analogous 3-hydroxypyridine derivatives.

-

Hypothesize the likely biological activities and mechanisms of action for 2,4-Dimethyl-3-hydroxypyridine.

-

Provide detailed, field-proven experimental protocols to systematically investigate these hypotheses.

By grounding our exploration in the established activities of its chemical relatives, we can design a logical and efficient research plan to unlock the potential of this molecule.

Physicochemical Profile and Synthetic Strategy

The therapeutic efficacy of any compound is intrinsically linked to its structure and physicochemical properties. The 2,4-Dimethyl-3-hydroxypyridine structure features a hydroxyl group ortho to a nitrogen atom on a pyridine ring, a key feature for its potential antioxidant and metal-chelating properties. The two methyl groups can influence its lipophilicity, metabolic stability, and interaction with target proteins.

Proposed Synthesis

While a specific, optimized synthesis for 2,4-Dimethyl-3-hydroxypyridine is not widely published, a plausible route can be extrapolated from established methods for substituted pyridines. A common approach involves a condensation reaction, such as the Hantzsch pyridine synthesis or variations thereof, which builds the pyridine ring from smaller precursors.[3] A potential strategy could involve the reaction of an appropriate β-dicarbonyl compound with an enamine and an aldehyde, followed by oxidation to form the aromatic pyridine ring. Another established route for similar compounds involves the cyclization of precursors like ethyl α-cyano-βγ-dimethylglutaconate through alkali hydrolysis.[4][5]

Predicted Biological Activities Based on Structural Analogs

The true potential of 2,4-Dimethyl-3-hydroxypyridine can be inferred from the robust body of evidence surrounding its structural cousins. The 3-hydroxypyridine core is a powerful pharmacophore, consistently conferring antioxidant, neuroprotective, cardioprotective, and anti-inflammatory properties.

Potent Antioxidant and Radical Scavenging Activity

Causality: The defining feature of many 3-hydroxypyridine derivatives is their potent antioxidant activity. This is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[6] Furthermore, the arrangement of the hydroxyl and nitrogen atoms allows for the chelation of transition metal ions like iron (Fe²⁺), which are key catalysts in the formation of highly destructive hydroxyl radicals via the Fenton reaction.[6][7]

Supporting Evidence:

-

Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate): A well-known antioxidant drug that effectively scavenges ROS and inhibits lipid peroxidation.[6] Its activity is superior to other analogs like emoxipin and proxipin.[6]

-

Dihydropyridine Derivatives: Many dihydropyridine-based calcium channel blockers, such as lacidipine and lercanidipine, have been shown to possess significant antioxidant activity, reducing intracellular ROS production and protecting against oxidative damage.[8][9]

Neuroprotective Effects

Causality: Oxidative stress and excitotoxicity are central pillars of neuronal damage in ischemic stroke and neurodegenerative diseases. By combating these processes, 3-hydroxypyridine derivatives exhibit significant neuroprotection. Their antioxidant properties reduce the overall oxidative burden, while their ability to modulate intracellular signaling pathways prevents cell death.

Supporting Evidence:

-

Ischemia Models: In both in vitro (oxygen-glucose deprivation) and in vivo (middle cerebral artery occlusion) models of stroke, 3-hydroxypyridine derivatives have been shown to preserve neuron populations, decrease the severity of neurological deficits, and maintain the antioxidant capacity of brain tissue.[10][11][12]

-

Mechanism of Action: A key neuroprotective mechanism is the suppression of glutamate-induced excitotoxicity. These compounds prevent the pathological, sustained increase in intracellular calcium concentration ([Ca²⁺]i) that triggers apoptotic and necrotic cell death pathways.[10][12] Furthermore, they can upregulate anti-apoptotic factors (Stat3, Socs3) and downregulate pro-inflammatory and cell-death mediators like Caspase-3, TNF-α, and IL-1β.[10]

Caption: Hypothesized neuroprotective mechanism of 2,4-Dimethyl-3-hydroxypyridine.

Cardioprotective Potential

Causality: The heart is highly susceptible to ischemic damage, where a sudden loss of blood flow followed by reperfusion leads to a burst of oxidative stress and inflammation. The antioxidant and anti-inflammatory properties of 3-hydroxypyridines are directly relevant to mitigating this damage.

Supporting Evidence:

-

Myocardial Infarction Models: Studies on 3-oxypyridine derivatives demonstrate a marked cardioprotective effect, significantly reducing the size of the necrotic zone following coronary occlusion.[13]

-

Hybrid Molecules: A hybrid molecule containing a 2-ethyl-3-hydroxy-6-methylpyridine core and a nitric oxide (NO) donor was shown to protect cardiomyocytes from ischemia-induced injury by suppressing lipid peroxidation and inhibiting the mitochondrial enzyme monoamine oxidase A (MAO-A).[14]

Anti-inflammatory Activity

Causality: Chronic inflammation underlies many diseases. The ability to modulate inflammatory pathways is a key therapeutic attribute. Pyridine-containing structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[1] Derivatives of 3-hydroxypyridine can suppress the production of pro-inflammatory mediators.

Supporting Evidence:

-

Cytokine Inhibition: In clinical settings, derivatives like mexidol and emoxipine have been shown to reduce endometrial leukocyte infiltration and decrease blood levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[15]

-

COX Inhibition: Certain dimethylpyridine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, a primary target for many anti-inflammatory drugs.[16]

-

In Vitro Models: In lipopolysaccharide (LPS)-stimulated macrophage models, dihydropyridine derivatives effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (IL-6, TNF-α), while promoting the anti-inflammatory cytokine IL-10.[17][18]

Summary of Potential Activities

| Biological Activity | Key Mechanism(s) | Supporting Analog Classes | References |

| Antioxidant | ROS Scavenging, Metal Chelation, Inhibition of Lipid Peroxidation | 3-Oxypyridines, Dihydropyridines | [6][7][8][9] |

| Neuroprotection | Anti-excitotoxicity, [Ca²⁺]i Modulation, Anti-apoptotic Signaling | 3-Hydroxypyridines | [10][11][12] |

| Cardioprotection | Reduction of Necrosis, Inhibition of MAO-A, Anti-ischemic | 3-Oxypyridines, 3-Hydroxypyridines | [13][14] |

| Anti-inflammatory | Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6), COX Inhibition | 3-Hydroxypyridines, Dimethylpyridines | [15][16][17] |

Proposed Experimental Workflows for Characterization

To move from hypothesis to evidence, a structured, multi-tiered screening approach is necessary. The following protocols are designed as self-validating systems to provide a clear, quantitative assessment of 2,4-Dimethyl-3-hydroxypyridine's biological activity.

Protocol 1: In Vitro Neuroprotection Assay using a Glutamate Excitotoxicity Model

Rationale: This assay directly tests the hypothesis that the compound can protect neurons from excitotoxic cell death, a key mechanism in ischemic brain injury. The HT22 hippocampal neuronal cell line is an excellent model as it lacks ionotropic glutamate receptors and its death is mediated purely by oxidative stress secondary to glutamate exposure.[19]

Methodology:

-

Cell Culture: Culture murine HT22 hippocampal cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Prepare stock solutions of 2,4-Dimethyl-3-hydroxypyridine in a suitable vehicle (e.g., DMSO, ensuring final concentration is <0.1%). Pre-treat cells with varying concentrations of the compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle-only control.

-

Induction of Excitotoxicity: Add glutamate to the wells to a final concentration of 5 mM. Include a "no glutamate" control group.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Data Analysis: Calculate the EC₅₀ value for the neuroprotective effect. Statistical significance should be determined using ANOVA followed by a post-hoc test (e.g., Tukey's).

Caption: Experimental workflow for in vitro neuroprotection screening.

Protocol 2: In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

Rationale: This protocol assesses the compound's ability to suppress the inflammatory response in macrophages, a key cell type in innate immunity. We will measure nitric oxide (NO) and TNF-α, two critical pro-inflammatory mediators.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plating: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with varying concentrations of 2,4-Dimethyl-3-hydroxypyridine (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

TNF-α Measurement (ELISA):

-

Collect the remaining supernatant.

-

Quantify the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Determine the IC₅₀ for the inhibition of NO and TNF-α production. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

2,4-Dimethyl-3-hydroxypyridine is a molecule of significant, albeit unexplored, potential. Based on a robust foundation of data from structurally related 3-hydroxypyridine analogs, there is a strong scientific rationale to investigate its efficacy as an antioxidant, neuroprotective, cardioprotective, and anti-inflammatory agent. The experimental workflows detailed in this guide provide a clear and efficient path for the initial in vitro characterization of this compound.

Positive results from these foundational studies would warrant progression to more complex models, including:

-

Advanced In Vitro Models: Investigating specific signaling pathways (e.g., Western blotting for Stat3, Caspase-3) and assessing effects in co-culture systems (e.g., neuron-glia cultures).

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

In Vivo Efficacy Studies: Validating in vitro findings in established animal models of stroke, myocardial infarction, or inflammatory disease.

The systematic exploration of 2,4-Dimethyl-3-hydroxypyridine represents a promising opportunity to develop a novel therapeutic agent rooted in a well-established and powerful medicinal chemistry scaffold.

References

- ChemPoint. 3-Hydroxypyridine: A Versatile Intermediate Compound, Product Article.

- Gerasimova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. National Institutes of Health (NIH).

-

Klebanov, G.I., et al. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Vopr Med Khim, 47(3), 288-300. Available from: [Link]

- Harris, E.E., & Firestone, R.A. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent No. 3,227,724. Washington, DC: U.S. Patent and Trademark Office.

-

Sławiński, J., et al. (2020). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. MDPI. Available from: [Link]

-

Unekawa, M., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. PubMed. Available from: [Link]

-

Kolesnichenko, P.D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoietin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols: 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models.

-

Kumar, V., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Glisic, S., et al. (2023). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. ResearchGate. Available from: [Link]

-

Danilenko, L.M., et al. (2018). Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. ResearchGate. Available from: [Link]

-

Cominacini, L., et al. (2003). Antioxidant Activity of Different Dihydropyridines. PubMed. Available from: [Link]

-

Lee, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. Available from: [Link]

-

Cominacini, L., et al. (2003). Antioxidant activity of different dihydropyridines. ResearchGate. Available from: [Link]

-

Al-Ghorbani, M., et al. (2015). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. Available from: [Link]

- Namil, A., & Muthyala, M.K. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. U.S. Patent No. 6,624,307. Washington, DC: U.S. Patent and Trademark Office.

- Namil, A., & Muthyala, M.K. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. U.S. Patent No. 6,624,307. Washington, DC: U.S. Patent and Trademark Office.

-

Volchegorskii, I.A., et al. (2014). Effects of 3-hydroxypyridine Derivatives and Succinic Acid on Endometrial Leukocyte Infiltration, Cytokinemia and Related Affective Symptoms During Exacerbation of the Chronic Inflammation of the Uterus and Adnexa. PubMed. Available from: [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy. Available from: [Link]

-

Faingol'd, I.I., et al. (2024). Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity. Cell Biochemistry and Biophysics, 82(1), 235-245. Available from: [Link]

-

Facchin, B.M., et al. (2024). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 38(1), 168-182. Available from: [Link]

-

Komoda, H., Inoue, T., & Node, K. (2010). Anti-inflammatory Properties of Azelnidipine, a Dihydropyridine-Based Calcium Channel Blocker. Clinical and Experimental Hypertension, 32(2), 121-128. Available from: [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. scbt.com [scbt.com]

- 3. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 4. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 6. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cardioprotective Effect of 2-Ethyl-3-Hydroxy-6-Methylpyridinium 2-Nitroxysuccinate Against Adrenaline/Hydrocortisone-Induced Myocardial Ischemia in Mice: Modulation of Free-Radical Processes in Biomembranes and Monoamine Oxidase A Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 3-hydroxypyridine derivatives and succinic acid on endometrial leukocyte infiltration, cytokinemia and related affective symptoms during exacerbation of the chronic inflammation of the uterus and adnexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory properties of azelnidipine, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2,4-Dimethyl-3-hydroxypyridine: A Technical Guide for Researchers

Introduction: The Promise of the 3-Hydroxypyridine Scaffold

The 3-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to vitamin B6 provides a foundation for its diverse pharmacological activities, including notable antioxidant properties.[1] Derivatives of 3-hydroxypyridine have been extensively investigated for their therapeutic potential across a spectrum of diseases, demonstrating neuroprotective, anti-inflammatory, and iron-chelating effects. This guide focuses on a specific, yet underexplored, member of this family: 2,4-Dimethyl-3-hydroxypyridine. By examining the well-established activities of its structural analogs, we aim to provide a comprehensive technical resource for researchers and drug development professionals interested in unlocking the therapeutic potential of this compound.

Chemical Properties and Synthesis

2,4-Dimethyl-3-hydroxypyridine is a crystalline solid with a melting point of 37-40°C.[2] While detailed, peer-reviewed synthesis protocols specifically for 2,4-Dimethyl-3-hydroxypyridine are not abundant in publicly available literature, a general and robust method for the synthesis of 2-methyl-3-hydroxypyridines involves the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with an ethylenic compound.[3] This approach, detailed in U.S. Patent 3,227,724, provides a viable pathway for obtaining the target compound.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for 2,4-Dimethyl-3-hydroxypyridine.

Potential Therapeutic Applications and Mechanisms of Action

Based on the extensive research on structurally similar 3-hydroxypyridine derivatives, 2,4-Dimethyl-3-hydroxypyridine is hypothesized to possess significant therapeutic potential in several key areas. The primary mechanisms underpinning these applications are believed to be its antioxidant and iron-chelating properties.

Neuroprotection in Ischemic Brain Injury

Core Concept: 3-Hydroxypyridine derivatives have demonstrated significant neuroprotective potential in both in vitro and in vivo models of ischemic brain injury.[2] These compounds exhibit a multi-faceted mechanism of action, including potent antioxidant properties and the ability to modulate key signaling pathways involved in apoptosis and necrosis.[2]

Mechanistic Insights: The neuroprotective effects of 3-hydroxypyridine derivatives are attributed to their ability to:

-

Scavenge Reactive Oxygen Species (ROS): The hydroxyl group on the pyridine ring is a key pharmacophore responsible for neutralizing harmful free radicals generated during an ischemic event.

-

Chelate Iron: By binding to free iron ions, these compounds can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction.[4]

-

Modulate Apoptotic and Necrotic Pathways: Studies on analogs like 2-ethyl-6-methyl-3-hydroxypyridine (Mexidol) have shown they can influence the expression of genes involved in cell death pathways, promoting cell survival.[5][6]

Caption: Proposed neuroprotective mechanism of 2,4-Dimethyl-3-hydroxypyridine.

Experimental Protocol: In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This protocol describes the induction of ischemic-like conditions in primary cortical cell cultures to assess the neuroprotective effects of a test compound.[2]

-

Cell Culture: Plate primary cortical cells at a suitable density and culture in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Pre-incubation: Prior to OGD, incubate the cells with varying concentrations of 2,4-Dimethyl-3-hydroxypyridine (e.g., 10-100 µM) for 24 hours.

-

OGD Induction:

-

Wash the cells with glucose-free DMEM.

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).

-

-

Reoxygenation:

-

Remove the cells from the hypoxic chamber.

-

Replace the glucose-free DMEM with the original culture medium (containing glucose and the test compound).

-

Return the cells to a normoxic incubator (95% air, 5% CO2).

-

-

Assessment of Cell Viability: At a designated time point post-reoxygenation (e.g., 24 hours), assess cell death using Propidium Iodide staining and fluorescence microscopy.

| Parameter | Description | Expected Outcome with 2,4-Dimethyl-3-hydroxypyridine |

| Cell Viability | Percentage of live cells after OGD/reoxygenation | Increased cell viability in a dose-dependent manner. |

| Apoptosis/Necrosis | Quantification of apoptotic and necrotic cells | Reduction in the percentage of apoptotic and necrotic cells. |

| Intracellular ROS | Measurement of reactive oxygen species | Attenuation of the increase in intracellular ROS levels. |

Antioxidant and Radical Scavenging Activity

Core Concept: The 3-hydroxypyridine structure is a well-established antioxidant pharmacophore. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.

Mechanistic Insights: The antioxidant activity of 3-hydroxypyridine derivatives is primarily attributed to their ability to act as direct radical scavengers. This is a crucial mechanism in mitigating oxidative stress, which is implicated in a wide range of pathologies, including cardiovascular and neurodegenerative diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the in vitro antioxidant activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,4-Dimethyl-3-hydroxypyridine in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100